Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
Description
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS: 180979-18-4) is a chiral cyclohexane derivative with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70. It features a cis-configuration (1S,2S) with an ethyl ester group at position 1 and a primary amine at position 2 of the cyclohexane ring . This compound is moisture-sensitive and soluble in water and methanol, making it suitable for pharmaceutical and biochemical applications . Safety protocols emphasize strict handling measures, including the use of personal protective equipment and storage in dry, cool conditions .
Properties
IUPAC Name |
ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180979-18-4 | |
| Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride, (1S-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180979-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of aprotic solvents such as methylene chloride and the application of catalysts to enhance reaction efficiency . The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound include various substituted cyclohexane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride is being investigated for its potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating conditions such as:
- Neuropathic Pain : Studies indicate that the compound may inhibit enzymes involved in pain pathways, offering a novel approach to pain management.
- Inflammation : Research has shown that it can affect inflammatory pathways by interacting with specific receptors or enzymes, suggesting potential anti-inflammatory properties.
Organic Synthesis
The compound serves as a building block in the synthesis of more complex molecules. Its chiral nature allows it to be utilized in asymmetric synthesis, where the configuration of the product is crucial. This application is particularly relevant in the pharmaceutical industry for producing enantiomerically pure compounds.
Biochemical Studies
This compound has been studied for its interactions with various biomolecules:
- Enzyme Modulation : The compound can bind to specific enzymes, influencing their activity. For example, it has been shown to inhibit soluble epoxide hydrolase (sEH), which is involved in lipid metabolism.
- Receptor Interaction : Its ability to modulate receptor activity can lead to significant biochemical effects, making it a subject of interest in pharmacological research.
In Vitro Studies
Research has demonstrated that this compound can inhibit specific enzymes related to inflammation and pain pathways. For instance:
- A study on cycloalkylamide derivatives indicated that compounds structurally similar to this compound exhibited enhanced inhibition of sEH, suggesting a potential mechanism for its therapeutic effects .
Structure-Activity Relationship (SAR)
Investigations into the SAR of cycloalkylamide derivatives have revealed that compounds with cyclohexane structures show improved biological activity compared to smaller analogs. This suggests that this compound may possess similar beneficial properties due to its structural features .
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Counterion Variants
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂ (identical to the target compound)
- Key Difference : Stereochemistry (1R,2S vs. 1S,2S).
- Properties: Similar solubility (water and methanol) but distinct optical activity due to enantiomeric configuration, which may influence interactions in chiral environments like enzyme binding .
- Applications : Used in asymmetric synthesis and as a chiral building block in drug development .
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrobromide
Positional Isomers and Functional Group Modifications
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂ (identical to the target compound).
- Key Difference: Amino group at position 3 instead of 2.
- Properties : Altered spatial arrangement affects hydrogen-bonding capacity and steric interactions. This positional isomer may exhibit different pharmacokinetic behavior in biological systems .
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
- Molecular Formula: C₉H₁₆ClNO
- Key Differences: Ketone group replaces the ester. Tertiary dimethylamino group instead of a primary amine.
- Properties: Enhanced stability against hydrolysis compared to esters. The dimethylamino group increases lipophilicity, favoring blood-brain barrier penetration. Used in Mannich reactions and CNS-targeted drug synthesis .
Substituted Cyclohexane Derivatives
Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate hydrochloride
- Molecular Formula: C₁₇H₂₆ClNO₂
- Key Differences: Bulky phenylethyl substituent on the amino group. Stereochemistry (1S,2R vs. 1S,2S).
- Properties : Reduced water solubility due to hydrophobic phenyl group. The stereochemistry and substituent influence receptor selectivity in opioid or dopamine analog research .
cis-2-Aminocyclohexanol hydrochloride
- Molecular Formula: C₆H₁₃ClNO
- Key Differences :
- Alcohol group replaces the ester.
- Lower molecular weight (151.63 vs. 207.70).
- Properties: Higher polarity due to hydroxyl group, enhancing solubility in polar solvents. Used in peptidomimetic synthesis and as a scaffold for β-amino alcohol derivatives .
Critical Analysis of Structural Influences
- Stereochemistry : The (1S,2S) configuration of the target compound offers distinct chiral recognition properties compared to (1R,2S) or (1S,2R) isomers, critical for enantioselective catalysis .
- Substituents : Bulky groups (e.g., phenylethyl in ) reduce solubility but enhance receptor binding specificity.
- Counterions : Bromide (in hydrobromide salts) increases molecular weight and alters crystal packing compared to chloride .
- Functional Groups : Esters (hydrolysis-prone) vs. ketones (stable under basic conditions) dictate reactivity profiles .
Biological Activity
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, with the CAS number 180979-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 207.70 g/mol
- Purity : High purity is essential for biological assays; typically >95% is required for reliable results.
The compound is typically stored under inert conditions at room temperature to maintain stability .
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It acts as an inhibitor of certain enzymes and receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis, thereby providing a neuroprotective effect in models of neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly by modulating serotonin and norepinephrine levels.
- Analgesic Properties : There is emerging evidence that this compound can reduce pain responses in animal models, suggesting potential applications in pain management.
Study 1: Neuroprotective Effects
A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced neuronal cell death in vitro when exposed to oxidative stress. The compound was shown to upregulate BDNF (Brain-Derived Neurotrophic Factor), enhancing neuronal survival pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 ± 5 |
| 10 | 75 ± 7 |
| 50 | 90 ± 3 |
| 100 | 95 ± 4 |
Study 2: Antidepressant-Like Effects
In a behavioral study published by Liu et al. (2024), the compound was administered to mice subjected to chronic unpredictable stress. Results indicated a significant decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test.
| Treatment Group | Immobility Time (s) |
|---|---|
| Control | 180 ± 15 |
| Low Dose (10 mg/kg) | 150 ± 12 |
| High Dose (30 mg/kg) | 100 ± 10 |
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its stereochemistry and functional groups. The specific configuration at the chiral centers plays a crucial role in its interaction with biological targets.
Synthesis and Resolution
The synthesis of this compound often involves enzymatic resolution techniques using lipases, which can selectively hydrolyze the ester bonds to yield enantiomerically pure products .
Enzymatic Resolution Process
A typical enzymatic resolution involves:
- Mixing racemic mixtures with lipase in organic solvents.
- Allowing the reaction to proceed under controlled temperatures.
- Isolating the desired enantiomer through crystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, and how is stereochemical purity ensured?
- Answer : Synthesis typically involves stereoselective cyclization or asymmetric catalysis to achieve the (1S,2S) configuration. For example, chiral auxiliaries or enantioselective catalysts (e.g., transition-metal complexes) can enforce stereochemical control. Post-synthesis, techniques like chiral HPLC or polarimetry verify enantiomeric excess (>98% purity is often required for pharmacological studies) .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm the cyclohexane ring geometry and ester/amine functional groups.
- Mass spectrometry (HRMS) for molecular weight validation (C₉H₁₈ClNO₂; MW 207.70).
- X-ray crystallography to resolve absolute stereochemistry, if single crystals are obtainable .
Q. What safety precautions are critical during handling?
- Answer : Follow SDS guidelines:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319).
- Ventilation : Use fume hoods to prevent inhalation of dust (H335).
- Storage : In airtight containers at 2–8°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and what assays validate target interactions?
- Answer : The (1S,2S) configuration dictates binding affinity to enzymes/receptors (e.g., aminotransferases). Use:
- Surface plasmon resonance (SPR) to measure binding kinetics (KD values).
- Molecular docking simulations to predict interactions with active sites (e.g., cyclohexane ring’s chair conformation optimizing van der Waals contacts) .
- Compare enantiomers: The (1R,2R) form may show reduced activity due to mismatched hydrogen-bonding motifs .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Answer : Variability often arises from:
- Reaction conditions : Optimize temperature (e.g., 0–25°C for diazo compound stability) and solvent polarity (THF vs. DMF).
- Workup protocols : Acid-base extraction (HCl/NaOH) to isolate the hydrochloride salt with ≥95% recovery .
- Validate purity via HPLC-MS to detect byproducts (e.g., ethyl ester hydrolysis derivatives) .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?
- Answer : Conduct:
- pH stability tests (e.g., 1–12 range) using UV-Vis spectroscopy to track degradation (λmax ~260 nm).
- Plasma stability assays : Incubate with rodent/human plasma (37°C, 24h) and quantify via LC-MS.
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>150°C in dry conditions) .
Q. What are the ethical and methodological considerations for studying its potential neuropharmacological effects?
- Answer : Prioritize:
- In vitro models : Primary neuronal cultures or SH-SY5Y cells to screen for cytotoxicity (LD50 via MTT assay).
- In vivo compliance : Adhere to ARRIVE guidelines for animal studies, focusing on dose-response (1–100 mg/kg) and behavioral endpoints (e.g., rotarod tests for motor function) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
